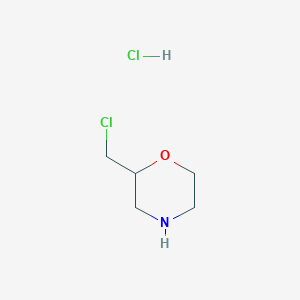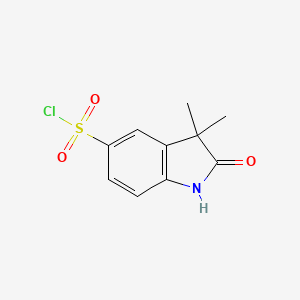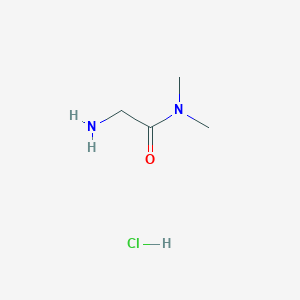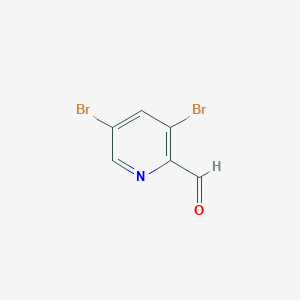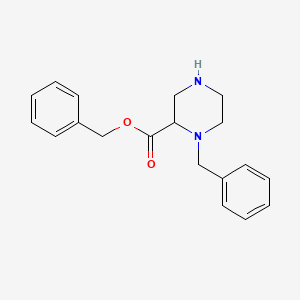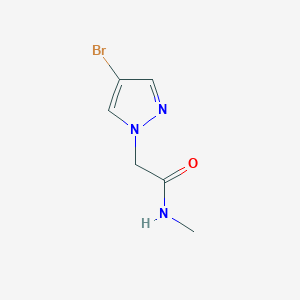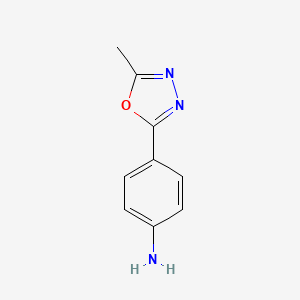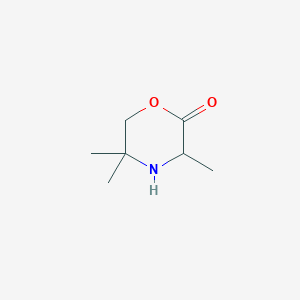
3,5,5-Trimethylmorpholin-2-one
Overview
Description
3,5,5-Trimethylmorpholin-2-one (TMM) is a cyclic amide found in a variety of organic compounds. It is a versatile chemical intermediate with a wide range of applications in the pharmaceutical and industrial sectors. TMM is used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a solvent in a variety of applications.
Scientific Research Applications
Synthesis and Biological Evaluation
3,5,5-Trimethylmorpholin-2-one and its analogues have been synthesized and evaluated for their effects on various biological targets. For instance, analogues of this compound have shown potential as smoking cessation aids, with certain derivatives displaying more potent in vitro activity as inhibitors of dopamine or norepinephrine uptake and antagonists of nicotinic acetylcholine receptor (nAChR) function compared to bupropion, suggesting possible superiority as aids for smoking cessation (Carroll et al., 2011). Another study focused on the synthesis and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, which were found to be highly effective against PC3 cells, indicating their potential in cancer therapy (Jin et al., 2006).
Anticancer and Antibacterial Agents
Research on eco-sustainable synthesis has led to the development of compounds demonstrating attenuated activity against cancer and bacterial cells, highlighting the potential for this compound derivatives in medicinal chemistry. For example, a series of 2-phenyl 1,3-benzodioxole derivatives were investigated for their anticancer, antibacterial, and DNA binding potential, with certain compounds showing greater potency than standard reference drugs (Gupta et al., 2016).
Corrosion Inhibition
The derivatives of this compound have also been explored for their application in corrosion inhibition. A study focusing on spirocyclopropane derivatives for the protection of mild steel in acidic conditions found that certain compounds were effective inhibitors, suggesting their potential use in industrial applications to prevent corrosion (Chafiq et al., 2020).
Seed Germination Inhibitor
Another interesting application involves the synthesis of 3,4,5-trimethyl-2(5H)-furanone, a compound related to this compound, which has been identified as a promising seed germination inhibitor with agrochemical applications. This indicates the compound's potential in controlling unwanted vegetation and aiding in agricultural management (Surmont et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
3,5,5-trimethylmorpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-6(9)10-4-7(2,3)8-5/h5,8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBCNJMMSOJLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OCC(N1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601221 | |
| Record name | 3,5,5-Trimethylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57765-62-5 | |
| Record name | 3,5,5-Trimethylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




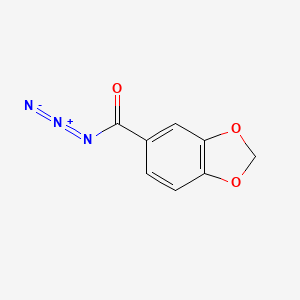
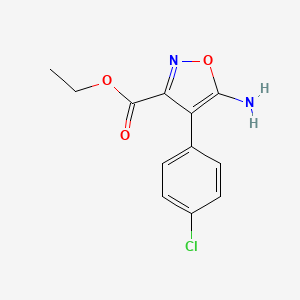
![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)
